3-(2,4-dichlorophenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,4-DICHLOROPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with 2,4-dichlorophenyl and 4-methylstyryl groups
Preparation Methods
The synthesis of 3-(2,4-DICHLOROPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by oxidation to form the triazole ring.
Formation of the thiadiazole ring: The triazole ring is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Substitution reactions:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3-(2,4-DICHLOROPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2,4-DICHLOROPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(2,4-DICHLOROPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial proteins, disrupting their function and inhibiting bacterial growth . In cancer research, the compound is believed to induce apoptosis in cancer cells by interacting with specific cellular pathways and enzymes .
Comparison with Similar Compounds
3-(2,4-DICHLOROPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other triazolothiadiazole derivatives, such as:
3-(2,4-DICHLOROPHENYL)-6-(4-METHOXYSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: This compound has a methoxy group instead of a methyl group, which may affect its chemical reactivity and biological activity.
3-(2,4-DICHLOROPHENYL)-6-(4-ETHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: The presence of an ethyl group instead of a methyl group can influence the compound’s physical properties and interactions with biological targets.
The uniqueness of 3-(2,4-DICHLOROPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H12Cl2N4S |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-[(E)-2-(4-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H12Cl2N4S/c1-11-2-4-12(5-3-11)6-9-16-23-24-17(21-22-18(24)25-16)14-8-7-13(19)10-15(14)20/h2-10H,1H3/b9-6+ |
InChI Key |
VQSYGEYVWUSJNP-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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